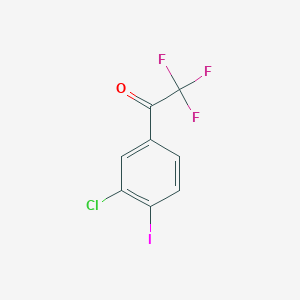

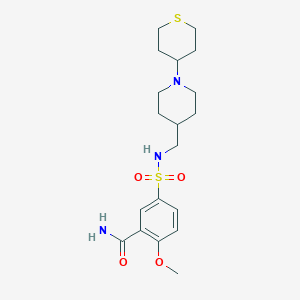

![molecular formula C21H21N3O3 B3017302 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887887-51-6](/img/structure/B3017302.png)

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical entity that likely exhibits a complex structure due to the presence of an oxadiazole ring and a tetrahydronaphthalene moiety. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, starting with a precursor such as a benzohydrazide or a pyridinium ylide. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide involves the formation of a hydrazone, cyclization to an oxadiazole, and subsequent treatment with hydrazine hydrate . Another example is the synthesis of substituted benzamide/benzene sulfonamides, which includes a reduction step using sodium borohydride . These methods suggest that the synthesis of the target compound would also involve the formation of an oxadiazole ring, likely through cyclization, and possibly a reduction step.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This ring system is known for its stability and is often incorporated into compounds for its pharmacological properties. The presence of a tetrahydronaphthalene in the target compound suggests additional complexity and stereochemistry, which could affect the compound's binding affinity and overall biological activity.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. The papers do not provide specific reactions for the target compound, but based on the chemistry of similar compounds, it is reasonable to assume that the oxadiazole moiety could undergo nucleophilic substitution reactions or act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on the substituents attached to the ring system. The papers provided do not detail the properties of the exact compound , but they do suggest that the introduction of different functional groups, such as methoxy or ethoxy groups, can influence properties like solubility, melting point, and reactivity . The tetrahydronaphthalene group in the target compound would likely contribute to its hydrophobic character and could affect its solubility in organic solvents.

Scientific Research Applications

Anticancer Applications

One of the notable applications of compounds structurally related to 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is in the field of oncology. Specifically, the synthesis, characterization, and evaluation of anticancer properties of related 1,3,4-oxadiazole derivatives have been explored. For instance, Salahuddin et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives, undergoing in vitro anticancer evaluation on various cancer cell lines, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Nematocidal Activity

Recent research has also focused on the nematocidal activity of 1,2,4-oxadiazole derivatives, which share a common structural motif with the compound . Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating promising nematocidal activities against Bursaphelenchus xylophilus, a pest causing significant damage to forestry resources. Compounds from this study showed higher efficacy than commercial nematicides, indicating potential for agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes safety measures to be taken while handling the compound.

Future Directions

This involves predicting or suggesting further studies that can be done on the compound. This could be based on the current uses of the compound or based on the results of the studies done on the compound.

Please note that the availability of this information depends on the extent of research done on the compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that you would like information on, please provide more details or check if the compound is known under a different name.

properties

IUPAC Name |

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-2-26-18-11-9-15(10-12-18)19(25)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,2-6H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNSGXMOBTVBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

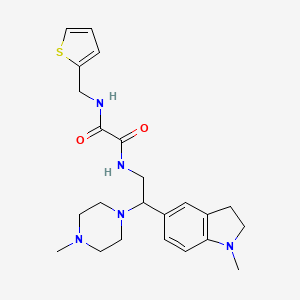

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)

![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)

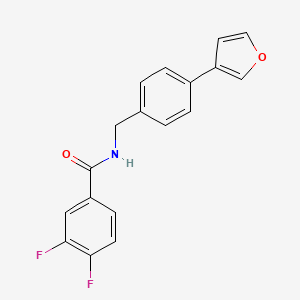

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

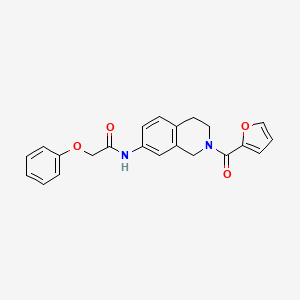

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)